Piperidin-2-amine hydrochloride
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Overview
Description
Piperidin-2-amine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. This compound is widely used in various fields, including pharmaceuticals, organic synthesis, and chemical research, due to its versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidin-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives using hydrogenation catalysts such as cobalt, ruthenium, or nickel . Another method includes the cyclization of amino alcohols with thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods
Industrially, piperidine derivatives, including this compound, are often produced through the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidinones.
Reduction: It can be reduced to form different substituted piperidines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel (Ni) is common.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently used.
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and various piperidine derivatives .
Scientific Research Applications
Piperidin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, including anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.
Phosphorinane: A six-membered heterocyclic compound with one phosphorus atom.
Arsinane: A six-membered heterocyclic compound with one arsenic atom.
Uniqueness
Piperidin-2-amine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1159813-98-5 |
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Molecular Formula |
C5H13ClN2 |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
piperidin-2-amine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-5-3-1-2-4-7-5;/h5,7H,1-4,6H2;1H |
InChI Key |
DBWZJHUGCXZQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)N.Cl |
Origin of Product |
United States |
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